Pentamethylbenzenesulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

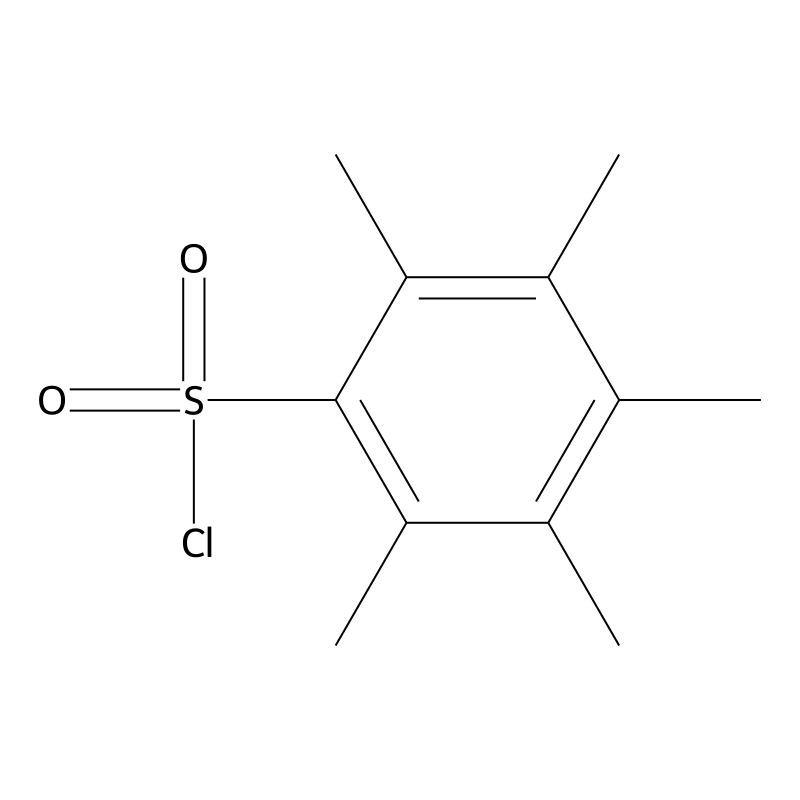

Pentamethylbenzenesulfonyl chloride is an organosulfur compound characterized by a sulfonyl chloride functional group attached to a pentamethylbenzene structure. Its chemical formula is , and it has a molecular weight of 246.75 g/mol. The compound is known for its highly corrosive nature, capable of causing severe skin burns and eye damage upon contact. It reacts vigorously with water, producing hydrochloric acid and making it hazardous to handle in aqueous environments .

- Nucleophilic Substitution: It can react with nucleophiles such as amines and alcohols, leading to the formation of sulfonamides or sulfonates.

- Hydrolysis: In the presence of water, it undergoes hydrolysis to yield pentamethylbenzenesulfonic acid and hydrochloric acid. This reaction is exothermic and should be conducted with caution due to the release of heat.

- Formation of Sulfonamides: Reacting with primary or secondary amines results in the formation of corresponding sulfonamides, which are useful intermediates in organic synthesis.

Pentamethylbenzenesulfonyl chloride can be synthesized through several methods:

- Direct Sulfonation: Pentamethylbenzene can be treated with chlorosulfonic acid under controlled conditions to yield pentamethylbenzenesulfonyl chloride.

- Chlorination: The compound can also be produced by chlorination of pentamethylbenzenesulfonic acid using phosphorus pentachloride or thionyl chloride.

- Reaction with Thionyl Chloride: Pentamethylbenzenesulfonic acid can be reacted with thionyl chloride to produce the corresponding sulfonyl chloride.

These methods emphasize the importance of controlling reaction conditions to avoid excessive heat generation and ensure safety during synthesis .

Pentamethylbenzenesulfonyl chloride finds applications primarily in organic synthesis:

- Reagent in Organic Chemistry: It is used as a reagent for the introduction of sulfonyl groups into organic molecules.

- Synthesis of Pharmaceuticals: The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Chemical Manufacturing: It is utilized in the production of specialty chemicals where sulfonyl functional groups are required.

Due to its reactivity, it is essential to handle this compound with care in industrial applications .

Interaction studies involving pentamethylbenzenesulfonyl chloride focus on its reactivity with various nucleophiles. These studies help understand its potential applications in drug design and chemical synthesis. Research indicates that it can effectively modify amino acids and other biomolecules, although specific interaction studies remain sparse.

The compound's corrosive nature necessitates careful handling and consideration of safety protocols when conducting interaction studies .

Several compounds exhibit structural or functional similarities to pentamethylbenzenesulfonyl chloride. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzenesulfonyl chloride | Aromatic sulfonyl chloride | Less sterically hindered, more reactive |

| Dimethylbenzenesulfonyl chloride | Aromatic sulfonyl chloride | Lower molecular weight, different solubility |

| Trifluoromethanesulfonic acid | Sulfonic acid | Stronger electrophile due to electronegative fluorine |

Uniqueness of Pentamethylbenzenesulfonyl Chloride

Pentamethylbenzenesulfonyl chloride's uniqueness lies in its highly branched structure, which imparts significant steric hindrance compared to simpler sulfonyl chlorides. This steric bulk affects its reactivity profile, making it less prone to undergo certain reactions that more linear or less hindered compounds would readily participate in. Additionally, its high molecular weight contributes to distinct physical properties that differentiate it from similar compounds .

Molecular Composition and Formula

Pentamethylbenzenesulfonyl chloride is an organic compound with the molecular formula C₁₁H₁₅ClO₂S [1] [2] [3]. The compound consists of eleven carbon atoms, fifteen hydrogen atoms, one chlorine atom, two oxygen atoms, and one sulfur atom [1] [2]. The molecular weight of pentamethylbenzenesulfonyl chloride is reported as 246.75 to 246.76 grams per mole, with slight variations depending on the source [1] [2] [3].

The compound exhibits a crystalline solid physical form at room temperature, with a characteristic off-white to dark grey coloration [3] [4]. The melting point ranges from 81 to 85 degrees Celsius, while the predicted boiling point is approximately 362.5 degrees Celsius with a margin of error of plus or minus 42.0 degrees Celsius [3] [4]. The predicted density is 1.189 grams per cubic centimeter with a margin of error of plus or minus 0.06 grams per cubic centimeter [3] [4].

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅ClO₂S |

| Molecular Weight (g/mol) | 246.75-246.76 |

| Physical Form | Crystalline solid |

| Color | Off white to dark grey |

| Melting Point (°C) | 81-85 |

| Boiling Point (°C) | 362.5±42.0 (predicted) |

| Density (g/cm³) | 1.189±0.06 (predicted) |

Structural Characteristics

Pentamethyl Substitution Pattern

The pentamethyl substitution pattern in pentamethylbenzenesulfonyl chloride represents a highly substituted aromatic system where five methyl groups are attached to the benzene ring [1] [2] [5]. This substitution pattern creates a benzene ring with methyl groups at the 2, 3, 4, 5, and 6 positions relative to the sulfonyl chloride substituent [1] [2] [6]. The pentamethyl substitution pattern is particularly noteworthy because it represents one carbon short of complete methylation of the benzene ring, which would result in hexamethylbenzene [5] [7].

The presence of five methyl groups significantly influences the electronic properties of the benzene ring [5] [8]. Methyl groups are electron-donating substituents that increase the electron density of the aromatic system through inductive effects [8]. This electron-rich character makes pentamethylbenzene derivatives highly reactive toward electrophilic substitution reactions [5] [8]. The compound pentamethylbenzene itself has been characterized as having an oxidation potential of 1.95 volts versus the normal hydrogen electrode, indicating its electron-rich nature [5].

The steric bulk created by the five methyl groups also plays a crucial role in the compound's reactivity and properties [1]. The methyl groups create significant steric hindrance around the benzene ring, which can influence both the approach of reagents and the stability of reaction intermediates [1]. This steric effect is particularly important in the context of the sulfonyl chloride functional group, as it may affect the accessibility of the reactive sulfur center [1].

Sulfonyl Chloride Functional Group

The sulfonyl chloride functional group in pentamethylbenzenesulfonyl chloride consists of a sulfur atom doubly bonded to two oxygen atoms and singly bonded to one chlorine atom [9] [10]. This functional group has the general structure -SO₂Cl and is characterized by its high reactivity toward nucleophiles [9] [10] [11]. The sulfur atom in the sulfonyl chloride group adopts a tetrahedral geometry with the two oxygen atoms, one chlorine atom, and the aromatic carbon atom occupying the four coordination positions [12].

Sulfonyl chlorides are classified as electrophilic reagents that readily react with various nucleophiles including amines, alcohols, thiols, carboxylic acids, and water [11] [12]. The electrophilic nature of the sulfur center in sulfonyl chlorides makes them valuable synthetic intermediates for the preparation of sulfonamides, sulfonate esters, and other sulfur-containing compounds [10] [11]. The reactivity of sulfonyl chlorides stems from the electron-withdrawing effect of the two oxygen atoms and the chlorine atom, which creates a partial positive charge on the sulfur atom [9] [10].

The stability of sulfonyl chlorides decreases in the order fluorides greater than chlorides greater than bromides greater than iodides [12]. Pentamethylbenzenesulfonyl chloride, being a chloride derivative, represents a stable yet reactive form of the sulfonyl halide series [12]. The compound is moisture sensitive and readily hydrolyzes in the presence of water to form the corresponding sulfonic acid and hydrogen chloride [3] [4] [12].

Chemical Identifiers and Nomenclature

IUPAC Naming Conventions

According to International Union of Pure and Applied Chemistry nomenclature conventions, the systematic name for this compound is 2,3,4,5,6-pentamethylbenzenesulfonyl chloride [1] [2] [6]. This name follows the standard IUPAC protocol for naming substituted benzene derivatives by indicating the positions of all substituents on the benzene ring [13] [14] [15]. The numbering system assigns position 1 to the carbon atom bearing the sulfonyl chloride group, with the five methyl groups occupying positions 2, 3, 4, 5, and 6 [1] [2] [15].

An alternative IUPAC-acceptable name is benzenesulfonyl chloride, 2,3,4,5,6-pentamethyl-, which places the base compound name first followed by the substituent positions and identities [1] [2] [3]. This naming convention is commonly used in chemical databases and literature when emphasizing the sulfonyl chloride functionality as the primary characteristic of the molecule [1] [2].

The systematic naming approach ensures unambiguous identification of the compound structure, as the name provides complete information about the substitution pattern on the benzene ring [14] [15]. This is particularly important for highly substituted aromatic compounds where multiple isomers could theoretically exist, although in the case of pentamethylbenzenesulfonyl chloride, only one structural isomer is possible due to the symmetry of the substitution pattern [1] [2].

Registry Numbers and Database Identifiers

Pentamethylbenzenesulfonyl chloride is registered under the Chemical Abstracts Service Registry Number 52499-94-2 [1] [2] [3]. This unique identifier serves as the primary reference for the compound in chemical databases and literature worldwide [1] [2]. The compound is also assigned the MDL number MFCD00014722, which is used in the MDL Information Systems chemical database for structure and property searches [3] [16].

The compound appears in various chemical databases with consistent identification numbers, ensuring reliable cross-referencing across different information systems [1] [2] [3]. The ChemicalBook database assigns the CBNumber CB5419012 to this compound [3] [17]. These database identifiers facilitate accurate identification and retrieval of chemical information, properties, and supplier data for research and commercial purposes [1] [2] [3].

Pentamethylbenzenesulfonyl chloride exists as a crystalline solid at room temperature [1] [2] [3]. The compound typically presents as an off white to dark grey colored material or can appear as white to brown and faint grey to grey powder or crystals [4] [1] [2]. This variation in appearance can be attributed to purity levels and storage conditions, as the compound is highly sensitive to environmental factors. The crystalline nature of pentamethylbenzenesulfonyl chloride is characteristic of aromatic sulfonyl chlorides, where the steric bulk provided by the five methyl substituents on the benzene ring contributes to its solid-state structure [5].

Thermodynamic Properties

Melting and Boiling Points

Pentamethylbenzenesulfonyl chloride exhibits a well-defined melting point range of 81-85°C, as consistently reported across multiple literature sources [4] [1] [6] [2] [7] [3] [8] [9] [10] [11]. This relatively low melting point for an aromatic compound can be attributed to the steric hindrance created by the five methyl groups, which disrupts efficient crystal packing. The predicted boiling point is 362.5±42.0°C at 760 mmHg [4] [1] [6] [2], indicating thermal stability up to moderate temperatures before decomposition occurs.

Phase Transitions

The compound undergoes a solid-to-liquid phase transition within the narrow temperature range of 81-85°C. This relatively sharp melting point indicates good crystalline order despite the steric crowding from the pentamethyl substitution pattern. No additional phase transitions have been reported in the literature below the melting point, suggesting stable crystalline structure under normal storage and handling conditions.

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectroscopy Data

According to specification sheets, pentamethylbenzenesulfonyl chloride shows a proton nuclear magnetic resonance spectrum that conforms to its expected structure [8]. The highly symmetrical nature of the molecule, with five equivalent methyl groups, results in a simplified nuclear magnetic resonance pattern. The aromatic region would be expected to show minimal complexity due to the absence of aromatic protons, while the methyl groups would produce a characteristic singlet due to their equivalent chemical environment.

Infrared Spectral Analysis

Infrared spectroscopy of pentamethylbenzenesulfonyl chloride reveals characteristic absorption bands typical of sulfonyl chloride functional groups. The sulfur-chlorine stretching frequency appears in the range of 370-380 cm⁻¹, consistent with other aromatic sulfonyl chlorides [12]. Strong absorption bands associated with sulfur-oxygen double bond stretching are observed around 1300-1400 cm⁻¹, while carbon-hydrogen stretching of the methyl groups appears in the 2800-3000 cm⁻¹ region. The absence of broad hydroxyl stretching confirms the anhydrous nature of the compound when properly stored.

Solubility Parameters

Pentamethylbenzenesulfonyl chloride demonstrates very limited water solubility, with reported values of approximately 0.074 g/L at 25°C [13]. This poor aqueous solubility is attributed to the hydrophobic nature of the pentamethylated aromatic ring and the tendency of the sulfonyl chloride group to undergo hydrolysis rather than dissolution. The compound shows good solubility in organic solvents [5], particularly in non-protic organic media such as dichloromethane, chloroform, and aromatic solvents. This solubility profile is typical for heavily substituted aromatic sulfonyl chlorides and influences its applications in organic synthesis.

Stability and Reactivity Profiles

Moisture Sensitivity

Pentamethylbenzenesulfonyl chloride exhibits significant moisture sensitivity, a characteristic shared by all sulfonyl chloride compounds [1] [2] [7] [5] [9] [10] [11] [15]. Upon exposure to atmospheric moisture, the compound undergoes hydrolysis to form the corresponding sulfonic acid and hydrogen chloride gas. This reaction is irreversible and leads to degradation of the compound, making proper storage under anhydrous conditions essential. The moisture sensitivity necessitates handling under inert atmosphere conditions, typically argon gas [7] [10] [11].

Thermal Stability

The compound demonstrates reasonable thermal stability up to its melting point of 81-85°C. Beyond this temperature, thermal decomposition may occur, particularly in the presence of moisture or other reactive species. The predicted boiling point of 362.5±42.0°C suggests that the compound can withstand moderate heating under anhydrous conditions. However, prolonged exposure to elevated temperatures should be avoided to prevent decomposition reactions that could compromise the integrity of the sulfonyl chloride functionality.

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₁₁H₁₅ClO₂S | - |

| Molecular Weight | 246.75 | g/mol |

| Melting Point | 81-85 | °C |

| Boiling Point | 362.5±42.0 | °C at 760 mmHg |

| Density | 1.189±0.06 | g/cm³ |

| Water Solubility | 0.074 | g/L at 25°C |

| Physical State | Crystalline solid | - |

| Storage Temperature | 2-8 | °C |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive